molecular formula C27H27N3O7S B11453237 Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11453237
M. Wt: 537.6 g/mol
InChI Key: GAABUYSZKWUGRW-UHFFFAOYSA-N
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Description

Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a molecular formula of C27H26N2O8. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. One common synthetic route includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-nitrophenyl isothiocyanate to form the intermediate compound. This intermediate is then reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C27H27N3O7S

Molecular Weight

537.6 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C27H27N3O7S/c1-34-24-14-18-12-13-29(27(38)28-19-6-8-20(9-7-19)30(32)33)23(22(18)15-25(24)35-2)16-37-21-10-4-17(5-11-21)26(31)36-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,38)

InChI Key

GAABUYSZKWUGRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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